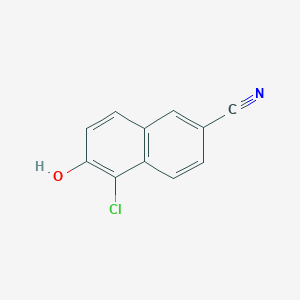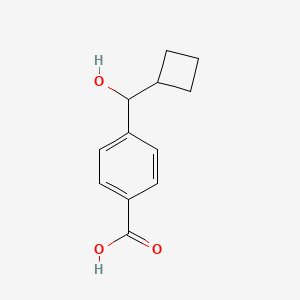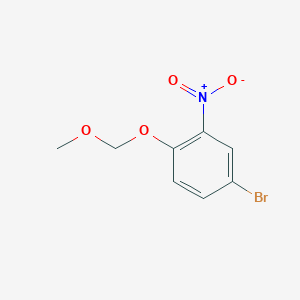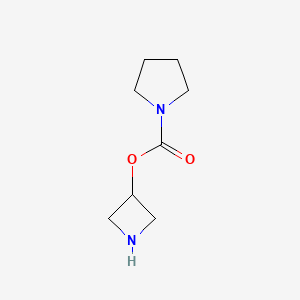
Azetidin-3-yl pyrrolidine-1-carboxylate
説明
Synthesis Analysis
The synthesis of related spirocyclic compounds has been discussed in several studies . For instance, the synthesis of spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products .Molecular Structure Analysis
The molecular formula of Azetidin-3-yl pyrrolidine-1-carboxylate is C8H14N2O2. Its molecular weight is 170.21 g/mol. The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9(8-14)10-6-13-7-10/h9-10,13H,4-8H2,1-3H3 .Physical And Chemical Properties Analysis
Azetidin-3-yl pyrrolidine-1-carboxylate has a molecular weight of 226.32 . It is stored at a temperature of 4°C . The physical form of this compound is oil .科学的研究の応用
Chemical Synthesis and Structural Studies
Stereoselective Synthesis : Azetidin-3-yl pyrrolidine-1-carboxylate and related compounds are used in stereoselective synthesis. For example, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, depending on the reaction conditions. The oxidation of these compounds results in high yields of azetidine-2-carboxylic acids (Medjahdi et al., 2009).
Biological Applications and Screening
Developmental Assays in Zebrafish : Azetidine derivatives, including azetidin-3-yl pyrrolidine-1-carboxylate, have been explored for their potential biological effects using zebrafish embryo developmental assays. These assays help in detecting possible biological effects by analyzing morphology and motility behavior phenotypes. Some derivatives have shown significant effects such as hypopigmentation and reduced circulation, demonstrating the utility of zebrafish embryos for screening new compounds (Feula et al., 2013).
Quantitative Structure-Activity Relationships (QSAR) : Studies on the QSAR of azetidine derivatives have been conducted to understand their structural requirements for enhancing antibacterial activity. These studies provide insights into the hydrophobic parameters and structural variations that impact their efficacy against different bacterial strains (Okada et al., 1993).
Advanced Synthetic Applications
Ring Expansion and Transformation : The compounds like azetidin-3-yl pyrrolidine-1-carboxylate are also used in ring expansion methods to produce functionalized pyrrolidines. These methods involve the rearrangement of azetidines and are crucial for generating stereospecifically defined azaheterocycles (Van Brabandt et al., 2006).
Palladium-Catalyzed Intramolecular Amination : Another advanced application is the synthesis of azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds. This method highlights the use of unactivated C-H bonds, especially C(sp3)-H bonds of methyl groups, in organic synthesis (He et al., 2012).
Safety And Hazards
特性
IUPAC Name |
azetidin-3-yl pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(10-3-1-2-4-10)12-7-5-9-6-7/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFDUFZYOPYHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chlorodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1473535.png)
![2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol](/img/structure/B1473536.png)
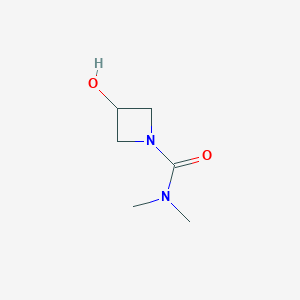
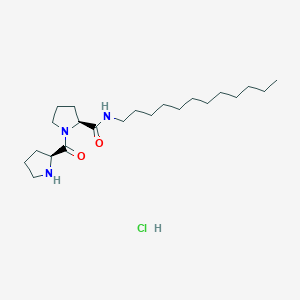
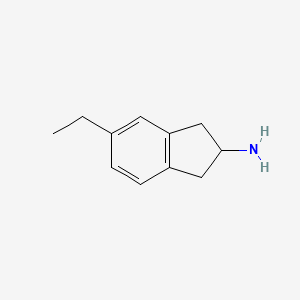
![8-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1473541.png)
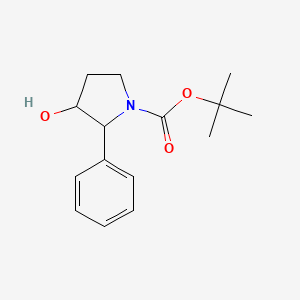
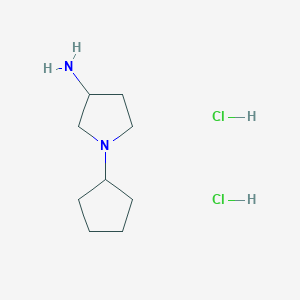
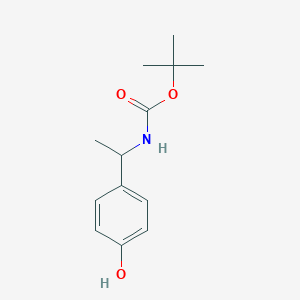

![(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473549.png)
